

# Preclinical Data Technical Guide: DDP-38003 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | DDP-38003 dihydrochloride |           |
| Cat. No.:            | B10800141                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

DDP-38003 dihydrochloride is a novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2] KDM1A is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). Overexpression of KDM1A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting cell proliferation and blocking differentiation. DDP-38003 has demonstrated potent anti-tumor activity in preclinical models, positioning it as a promising candidate for further development as a cancer therapeutic. This document provides a comprehensive overview of the available preclinical data on DDP-38003 dihydrochloride.

# **Mechanism of Action**

DDP-38003 functions as a potent inhibitor of the KDM1A/LSD1 enzyme.[1][2] By inhibiting KDM1A, DDP-38003 prevents the demethylation of H3K4me1/2 and H3K9me1/2. This leads to an increase in the methylation levels of these histone marks, which in turn alters gene expression. In the context of leukemia, this epigenetic modulation can induce the expression of myeloid-differentiation-associated genes, leading to the differentiation of leukemic blasts and a reduction in their proliferative capacity.[3]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Data Technical Guide: DDP-38003
   Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10800141#ddp-38003-dihydrochloride-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com